molecular formula C19H16ClN3O2S2 B2781786 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 954243-60-8

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2781786
CAS No.: 954243-60-8
M. Wt: 417.93
InChI Key: ZCDBGTMQXPBGPW-UHFFFAOYSA-N
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Description

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the 3-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the thiazole ring is reacted with 3-chlorobenzyl chloride in the presence of a base.

    Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetamido group.

    Formation of Benzamide: Finally, the compound is reacted with benzoyl chloride to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Nitrated, Sulfonated, or Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

4-(2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c20-14-3-1-2-12(8-14)10-26-19-23-16(11-27-19)9-17(24)22-15-6-4-13(5-7-15)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDBGTMQXPBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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